molecular formula C11H7N3O5 B1617903 5-Nitro-2-(3-nitrophenoxy)pyridine CAS No. 6960-10-7

5-Nitro-2-(3-nitrophenoxy)pyridine

Cat. No.: B1617903
CAS No.: 6960-10-7
M. Wt: 261.19 g/mol
InChI Key: XBTCAPPEKXOYGP-UHFFFAOYSA-N
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Description

5-Nitro-2-(3-nitrophenoxy)pyridine (CAS: 6960-10-7) is a nitro-substituted pyridine derivative with the molecular formula C₁₁H₇N₃O₅ and a molar mass of 261.19 g/mol. Its structure features a pyridine ring substituted with a nitro group at the 5-position and a 3-nitrophenoxy group at the 2-position. The compound is synthesized through nitration and coupling reactions, as evidenced by its structural analogs .

Properties

IUPAC Name

5-nitro-2-(3-nitrophenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O5/c15-13(16)8-2-1-3-10(6-8)19-11-5-4-9(7-12-11)14(17)18/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTCAPPEKXOYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290579
Record name 5-nitro-2-(3-nitrophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6960-10-7
Record name NSC69700
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69700
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-nitro-2-(3-nitrophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(3-nitrophenoxy)pyridine typically involves the nitration of pyridine derivatives. One common method includes the reaction of pyridine with nitric acid in the presence of sulfuric acid, leading to the formation of nitropyridine intermediates . These intermediates can then undergo further reactions to introduce the nitrophenoxy group, resulting in the desired compound.

Industrial Production Methods

Industrial production of 5-Nitro-2-(3-nitrophenoxy)pyridine may involve optimized nitration processes to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(3-nitrophenoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitro-2-(3-nitrophenoxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Nitro-2-(3-nitrophenoxy)pyridine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-nitro-2-(3-nitrophenoxy)pyridine with structurally related pyridine derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Positional Isomers and Substituent Effects

  • It exhibits distinct electronic properties due to the electron-donating methyl group, which contrasts with the electron-withdrawing nitrophenoxy substituent in the target compound. Synthesized via dearomatization and flash chromatography, it demonstrates higher lipophilicity (logP ~2.8) compared to the more polar nitrophenoxy derivative .
  • While structurally distinct, its synthesis via hydroxylamine reactions highlights the role of nitro groups in facilitating nucleophilic substitutions, a property shared with the target compound .

Functional Group Variations

  • 2-Hydroxy-5-nitropyridine (CAS: 5418-51-9): Replaces the nitrophenoxy group with a hydroxyl group. The presence of a hydroxyl group increases hydrogen-bonding capacity, enhancing solubility in polar solvents (e.g., water solubility ~1.2 mg/mL) but reducing stability under acidic conditions compared to the nitrophenoxy derivative .
  • 5-Nitro-2-(trimethylstannyl)pyridine (CAS: 184962-91-2):
    Incorporates a trimethylstannyl group, introducing heavy-metal characteristics. This modification significantly alters reactivity, enabling cross-coupling reactions (e.g., Stille couplings), which are less feasible in the target compound due to the absence of a metal center .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents logP Solubility (mg/mL)
5-Nitro-2-(3-nitrophenoxy)pyridine C₁₁H₇N₃O₅ 261.19 5-NO₂, 2-(3-NO₂C₆H₄O) ~1.5 <0.1 (DMSO)
5-Nitro-2-(p-tolyl)pyridine C₁₂H₁₀N₂O₂ 214.22 5-NO₂, 2-(4-CH₃C₆H₄) ~2.8 0.3 (CHCl₃)
2-Hydroxy-5-nitropyridine C₅H₄N₂O₃ 140.10 5-NO₂, 2-OH ~0.9 1.2 (H₂O)

Notes

  • Synthetic Challenges: The nitration of pyridine derivatives often requires controlled conditions to avoid over-nitration, as seen in the synthesis of 5-nitro-2-(3-nitrophenoxy)pyridine .
  • Spectroscopic Characterization : NMR and HRMS are critical for confirming substituent positions in nitro-pyridine derivatives, as demonstrated in related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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